Cyanine3 NHS ester tetrafluoroborate

Multiplexed fluorescence imaging Flow cytometry Immunofluorescence

Cyanine3 NHS ester tetrafluoroborate (CAS 2632339-91-2, MW 641.5) is a non-sulfonated cyanine fluorescent dye equipped with an N-hydroxysuccinimide (NHS) ester reactive group for covalent labeling of primary amines on biomolecules. Its spectral profile—excitation maximum at ~555 nm and emission maximum at ~569–570 nm—positions it within the orange fluorescence channel compatible with standard TRITC filter sets and 532–561 nm laser lines.

Molecular Formula C34H40BF4N3O4
Molecular Weight 641.5 g/mol
Cat. No. B15598521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 NHS ester tetrafluoroborate
Molecular FormulaC34H40BF4N3O4
Molecular Weight641.5 g/mol
Structural Identifiers
InChIInChI=1S/C34H40N3O4.BF4/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3,4)5/h8-11,13-19H,6-7,12,20-23H2,1-5H3;/q+1;-1
InChIKeyIKCZEWWKZQLLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyanine3 NHS Ester Tetrafluoroborate: Technical Specifications and Procurement Baseline for Amine-Reactive Cyanine Dyes


Cyanine3 NHS ester tetrafluoroborate (CAS 2632339-91-2, MW 641.5) is a non-sulfonated cyanine fluorescent dye equipped with an N-hydroxysuccinimide (NHS) ester reactive group for covalent labeling of primary amines on biomolecules . Its spectral profile—excitation maximum at ~555 nm and emission maximum at ~569–570 nm—positions it within the orange fluorescence channel compatible with standard TRITC filter sets and 532–561 nm laser lines . The tetrafluoroborate counterion form is chemically equivalent to other Cy3 NHS ester salt variants (e.g., chloride, potassium) in terms of fluorophore performance, while the non-sulfonated core structure confers organic solvent solubility (≥2.3 mM in water; freely soluble in DMSO, DMF, dichloromethane) that distinguishes it from its water-soluble sulfo-Cy3 NHS ester counterpart . The compound serves as a spectrally similar alternative to Alexa Fluor 546, DyLight 549, and proprietary Cy3 dyes, with documented applications in protein labeling, peptide conjugation, oligonucleotide tagging, immunofluorescence, and FRET-based assays .

Why Cyanine3 NHS Ester Tetrafluoroborate Cannot Be Indiscriminately Substituted with Other Orange-Fluorescent NHS Esters


Despite apparent spectral overlap among orange-emitting amine-reactive dyes (Cy3, Alexa Fluor 555, TAMRA, TRITC, ATTO550), direct substitution without experimental revalidation introduces significant risks to data reproducibility. Systematic comparative studies demonstrate that Alexa Fluor 555 and Alexa Fluor 647 exhibit substantially greater photostability than their Cy3 and Cy5 counterparts in protein conjugates, with Alexa Fluor 647 retaining approximately 80% of initial fluorescence versus Cy5's 55% under identical bleaching conditions [1]. Conversely, Cy3 conjugates produce lower background fluorescence than TAMRA and most other commonly used dyes, an attribute that directly impacts signal-to-noise ratios in imaging and detection workflows . Within the Cy3 family itself, non-sulfonated Cyanine3 NHS ester tetrafluoroborate requires organic co-solvent (DMSO or DMF) for conjugation, whereas sulfo-Cy3 NHS ester enables fully aqueous labeling—a workflow distinction that precludes protocol-level interchangeability . The quantitative evidence presented in Section 3 provides the specific performance differentials necessary for informed procurement and experimental design decisions.

Quantitative Differential Evidence for Cyanine3 NHS Ester Tetrafluoroborate: Head-to-Head and Cross-Study Comparative Data


Spectral Orthogonality and Reduced Green-Channel Crosstalk Versus FITC and Alexa Fluor 488

Cyanine3 NHS ester tetrafluoroborate emits in the orange spectral region (excitation ~555 nm, emission ~570 nm), which is spectrally orthogonal to common green fluorophores such as FITC and Alexa Fluor 488 (emission ~520 nm) [1]. This spectral separation reduces optical crosstalk and bleed-through in multiplexed assays, whereas green-emitting dyes are susceptible to interference from cellular autofluorescence [1]. While Alexa Fluor 555 (emission ~567 nm) provides comparable spectral positioning, Cyanine3 NHS ester offers a procurement pathway without the royalty-associated pricing structure of proprietary Alexa Fluor dyes [2].

Multiplexed fluorescence imaging Flow cytometry Immunofluorescence

Organic Solvent Solubility Profile: Non-Sulfonated Cyanine3 NHS Ester Versus Sulfo-Cy3 NHS Ester for Applications Requiring Co-Solvent Compatibility

Cyanine3 NHS ester tetrafluoroborate, as a non-sulfonated cyanine, exhibits limited aqueous solubility (2.3 mM = 1.5 g/L) but is freely soluble in organic solvents including DMSO, DMF, and dichloromethane . This solubility profile contrasts with sulfo-Cy3 NHS ester, which is water-soluble and permits fully aqueous labeling protocols without organic co-solvent . For applications involving hydrophobic biomolecules, membrane-associated proteins, or workflows already incorporating organic solvents, the non-sulfonated form provides a compatible reagent option without the additional sulfonate groups that modify molecular hydrophilicity .

Hydrophobic protein labeling Peptide conjugation Organic synthesis

Cost-Effective Alternative to Proprietary Orange-Fluorescent NHS Esters (Alexa Fluor 546, DyLight 549) with Comparable Spectral Performance

Cyanine3 NHS ester tetrafluoroborate serves as a spectrally equivalent alternative to several proprietary orange-fluorescent NHS ester dyes, including Alexa Fluor 546 and DyLight 549 . Vendor documentation indicates that cyanine-based NHS esters typically cost approximately half that of equivalent Alexa Fluor reagents, with no associated royalties or licensing fees [1]. This cost advantage is achieved while maintaining equivalent extinction coefficient (150,000 M⁻¹cm⁻¹) and comparable quantum yield (0.15–0.31 depending on formulation and measurement conditions) to the proprietary alternatives .

Budget-constrained research High-throughput screening Academic procurement

Superior Background Fluorescence Performance Versus TAMRA in Immunofluorescence and Imaging Applications

Cy3 conjugates demonstrate lower background fluorescence than TAMRA and most other commonly used fluorescent dyes in antibody and protein labeling applications . This characteristic translates to improved signal-to-noise ratios in immunofluorescence imaging and flow cytometry, particularly in samples with moderate-to-high target abundance where Cy3 NHS ester labeling is recommended . The reduced background arises from the structural properties of the cyanine fluorophore and its conjugation behavior, which minimizes non-specific interactions compared to rhodamine-based dyes such as TAMRA .

Immunohistochemistry Immunocytochemistry Fluorescence microscopy

Lot-to-Lot Reproducibility and QC Specifications for Quantitative and Multiplexed Experimental Workflows

Cyanine3 NHS ester tetrafluoroborate from reputable suppliers is manufactured with rigorous quality control specifications including ≥95% purity by HPLC and NMR verification, narrow excitation and emission bandwidths, and defined reactive dye content . These specifications ensure minimal lot-to-lot variability in labeling efficiency and fluorescence intensity, which is critical for quantitative applications such as 2D-DIGE proteomics, microarray hybridization, and any multiplexed assay requiring reproducible signal normalization across experiments . In comparative DIGE studies, Z-Cy3 (a zwitterionic Cy3 variant) detected more protein spots than standard CyDyes under identical labeling and imaging conditions, demonstrating that even within the Cy3 family, dye engineering affects analytical sensitivity .

Quantitative proteomics DIGE Microarray analysis Multiplexed assays

Optimal Application Scenarios for Cyanine3 NHS Ester Tetrafluoroborate Based on Quantitative Differential Evidence


Multiplexed Fluorescence Imaging Requiring Green/Orange/Red Channel Separation Without Proprietary Dye Licensing

In multiplexed immunofluorescence or FISH assays requiring simultaneous detection of three or more targets, Cyanine3 NHS ester tetrafluoroborate provides orange-channel fluorescence (emission ~570 nm) that is spectrally well-separated from green-channel dyes such as FITC or Alexa Fluor 488 (emission ~520 nm) . This ~50 nm separation minimizes bleed-through and reduces the need for extensive spectral unmixing or compensation . The compound serves as a cost-effective alternative to Alexa Fluor 546/555, with procurement costs approximately 50% lower and no royalty fees , making it particularly suitable for academic core facilities and high-volume industrial screening applications where multiplexed assay development must balance performance with budget constraints.

Labeling of Hydrophobic Proteins, Membrane-Associated Peptides, and Organic-Phase Bioconjugation Reactions

The limited aqueous solubility (2.3 mM in water) and excellent organic solvent solubility (freely soluble in DMSO, DMF, dichloromethane) of non-sulfonated Cyanine3 NHS ester tetrafluoroborate make it the appropriate choice for labeling workflows involving hydrophobic biomolecules, membrane proteins, or peptides requiring organic co-solvent for solubility . Unlike water-soluble sulfo-Cy3 NHS ester, which eliminates the need for organic solvents but may be less compatible with hydrophobic labeling environments, the non-sulfonated form integrates seamlessly into protocols where DMSO or DMF is already employed for substrate solubilization . This scenario includes solid-phase peptide synthesis applications, organic-phase bioconjugation reactions, and labeling of transmembrane protein domains.

Immunofluorescence and Immunohistochemistry Requiring Low-Background Signal in Fixed-Cell and Tissue-Section Imaging

Cy3 conjugates produce lower background fluorescence than TAMRA and most other commonly used fluorescent dyes in antibody and protein labeling applications . This characteristic is particularly valuable in fixed-cell immunofluorescence and tissue-section immunohistochemistry, where non-specific background can obscure specific signals and complicate image quantification. For moderate-to-high abundance targets—the recommended labeling regime for Cy3 NHS ester to avoid self-quenching at high dye-to-protein ratios —the combination of bright orange fluorescence (extinction coefficient 150,000 M⁻¹cm⁻¹; quantum yield up to 0.31) and low background yields high-contrast images with reduced washing stringency requirements.

Quantitative Proteomics, 2D-DIGE, and Multiplexed Protein Analysis Requiring High Lot-to-Lot Reproducibility

For quantitative applications including 2D-DIGE proteomics, microarray-based protein profiling, and any multiplexed assay requiring normalization across experiments, Cyanine3 NHS ester tetrafluoroborate from qualified suppliers offers defined reactive dye content, narrow excitation/emission bands, and rigorous lot-to-lot QC specifications (≥95% purity) . These specifications ensure reproducible labeling efficiency and fluorescence intensity across independent experimental runs, enabling accurate quantitative comparisons . The mono-reactive NHS ester chemistry (one reactive group per dye molecule) provides stoichiometric labeling control for precise dye-to-protein ratio optimization . This scenario encompasses industrial protein characterization workflows, biomarker discovery studies, and any longitudinal investigation requiring cross-experiment signal normalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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